molecular formula C9H15NO B13151512 1-(2-Methylpiperidin-2-yl)prop-2-en-1-one

1-(2-Methylpiperidin-2-yl)prop-2-en-1-one

Cat. No.: B13151512
M. Wt: 153.22 g/mol
InChI Key: NCOWXGUXMVSFBO-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2-Methylpiperidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Methylpiperidin-2-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Biological Activity

1-(2-Methylpiperidin-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound, also known as a derivative of a piperidine structure, has been studied for its effects on various biological systems, including its interactions with specific proteins and its implications in cancer treatment.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N
  • Molecular Weight : 177.23 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a prop-2-en-1-one moiety, which is pivotal for its biological activity. The presence of the double bond in the propene structure allows for potential reactivity that can be exploited in biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related derivatives has shown their effectiveness as covalent inhibitors of the KRAS G12C protein, which is implicated in various cancers.

CompoundActivityIC50 Value (μM)
This compoundAntitumorTBD
Related Derivative AKRAS Inhibitor0.299
Related Derivative BKRAS Inhibitor0.150

The mechanism by which this compound exerts its biological effects is likely due to its ability to interact with specific protein targets involved in cell signaling pathways. For example, it may inhibit the activity of mutant forms of RAS proteins, which are crucial in regulating cell proliferation and differentiation.

Case Studies

  • Anticancer Efficacy : In a study published in ScienceDirect, derivatives of similar structures were evaluated for their metabolic stability and anti-tumor activity against KRAS G12C mutations. The findings highlighted the importance of structural modifications in enhancing biological potency.
  • Cell Proliferation Studies : Another investigation focused on how these compounds affect cell proliferation rates in vitro, showing promising results in reducing the growth of cancer cell lines.
  • In Vivo Studies : Animal model studies have demonstrated that compounds related to this compound can significantly inhibit tumor growth when administered at therapeutic doses.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-methylpiperidin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-8(11)9(2)6-4-5-7-10-9/h3,10H,1,4-7H2,2H3

InChI Key

NCOWXGUXMVSFBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C(=O)C=C

Origin of Product

United States

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